molecular formula C20H19N3O5 B11361528 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

Cat. No.: B11361528
M. Wt: 381.4 g/mol
InChI Key: VOFWOTNXOLWHCY-UHFFFAOYSA-N
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Description

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE typically involves multiple stepsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The nitrophenoxy group may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-NITROPHENOXY)ETHAN-1-ONE is unique due to the presence of the nitrophenoxy group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-nitrophenoxy)ethanone

InChI

InChI=1S/C20H19N3O5/c24-19(13-27-16-7-5-15(6-8-16)23(25)26)22-11-9-14(10-12-22)20-21-17-3-1-2-4-18(17)28-20/h1-8,14H,9-13H2

InChI Key

VOFWOTNXOLWHCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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